4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile
Description
Properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3/c11-8-5-14-15(6-8)10-2-1-7(4-13)3-9(10)12/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNQAXQLDIQGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Details |
|---|---|
| Reactants | 4-chloro-1H-pyrazole, 3-fluorobenzonitrile |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Elevated (typically 80–120 °C) |
| Reaction Type | Nucleophilic aromatic substitution (SNAr) |
The reaction is typically conducted in a polar aprotic solvent such as DMF to enhance the nucleophilicity of the pyrazole nitrogen and stabilize the transition state. Potassium carbonate acts as a mild base to deprotonate the pyrazole, increasing its nucleophilicity. Elevated temperatures facilitate the reaction kinetics, improving yield and conversion efficiency.
Industrial Scale Preparation
In industrial contexts, the synthesis follows similar principles but incorporates process optimizations to maximize efficiency, scalability, and product purity. Continuous flow reactors may be employed to allow precise control over reaction time, temperature, and mixing, which are critical for handling potentially sensitive intermediates and minimizing side reactions.
Industrial processes also integrate advanced purification techniques such as flash chromatography or crystallization to achieve high-purity final products suitable for pharmaceutical or agrochemical applications.
Alternative Synthetic Approaches and Intermediates
Patent literature (e.g., IL238044A) reveals the use of intermediates structurally related to 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile for the synthesis of more complex molecules. These intermediates include substituted benzonitriles with pyrazole moieties, synthesized through stepwise functionalization involving:
- Pyrazole ring formation or substitution
- Introduction of chloro and fluoro substituents on the aromatic ring
- Use of amines or other nucleophiles for further substitution
Such methods underscore the versatility of the pyrazole and benzonitrile scaffolds and highlight the importance of controlling reaction conditions to achieve selective substitution.
Reaction Mechanism Analysis
The nucleophilic aromatic substitution mechanism involves:
- Deprotonation of 4-chloro-1H-pyrazole by potassium carbonate to form the pyrazolide anion.
- Nucleophilic attack of this anion on the electron-deficient carbon atom of 3-fluorobenzonitrile, adjacent to the fluorine substituent.
- Displacement of a leaving group (typically a halide or other substituent) to form the new C–N bond.
- Product isolation and purification.
This mechanism is favored due to the electron-withdrawing nature of the nitrile and fluorine groups, which activate the aromatic ring towards nucleophilic attack.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | 4-chloro-1H-pyrazole + K2CO3 in DMF | Deprotonation and nucleophilic activation |
| 2 | Addition of 3-fluorobenzonitrile | Nucleophilic aromatic substitution |
| 3 | Heating (80–120 °C) | Facilitate reaction progression |
| 4 | Work-up and purification (chromatography/crystallization) | Isolation of pure 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile |
Research Findings and Optimization Notes
- Solvent Choice: DMF is preferred due to its high polarity and ability to dissolve both reactants and base effectively, promoting reaction kinetics.
- Base Selection: Potassium carbonate is mild yet effective, minimizing side reactions such as hydrolysis or over-substitution.
- Temperature Control: Elevated temperatures accelerate the nucleophilic substitution but require careful monitoring to avoid decomposition.
- Purification: Flash chromatography is commonly employed to separate the target compound from unreacted starting materials and side products, ensuring high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals.
Biology
- Biological Activity : Research has indicated potential biological activities, including antimicrobial and anticancer properties. The mechanism often involves interaction with specific enzymes or receptors that modulate their activity .
Medicine
- Lead Compound Development : It is being explored as a lead compound for new therapeutic agents targeting various diseases. Its unique substituents may enhance its efficacy and specificity compared to other compounds .
Industry
- Agrochemicals : The compound is utilized in the production of agrochemicals, where its properties can be leveraged to develop effective pesticides or herbicides.
- Pharmaceuticals : Its applications extend to the pharmaceutical industry, where it contributes to the development of drugs with specific therapeutic targets .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile demonstrated significant cytotoxic effects on various cancer cell lines. The compound was found to inhibit cell proliferation through apoptosis induction, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound exhibited inhibitory effects against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development.
Mechanism of Action
The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Heterocyclic Variations
Pyrazole vs. Pyrimidine Derivatives
- 4-(4-Chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile (Compound 9, ): Replacing the pyrazole with a pyrimido-oxazine ring introduces additional nitrogen atoms and a fused oxazine moiety. The synthesis involves cyclization with 1-bromo-2-chloroethane, yielding 58% efficiency .
- 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile (): Substitution with a pyridinyl group and fluorophenyl substituents on the pyrazole enhances π-π stacking interactions.
Halogen Substitution Effects
Functional Group Variations
Nitrile vs. Amine Derivatives
- 4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline () :
Substituting the nitrile group with an amine (-NH₂) reduces electron-withdrawing effects, increasing basicity and solubility in aqueous media. This derivative has a molecular weight of 221.22 g/mol and 95% purity, compared to the nitrile variant’s higher polarity . - 4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile (Compound 10a, ): The addition of a methylene-linked amino-pyrazole group confers dual hydrogen-bonding sites. This compound exhibits a molecular ion peak at m/z 245.1 [M+H]⁺ in LC-MS, contrasting with the parent compound’s lack of reported spectral data .
Biological Activity
4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a chemical compound classified as a pyrazole derivative. This compound features a chloro-substituted pyrazole ring and a fluorobenzonitrile moiety, which contribute to its unique properties and potential applications in scientific research, particularly in the fields of biology and medicine.
- Molecular Formula : C₁₀H₅ClFN₃
- Molecular Weight : 221.62 g/mol
- CAS Number : 1178197-57-3
The structural characteristics of this compound allow it to participate in various biochemical interactions, making it a subject of interest for further research into its biological activities.
The biological activity of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile primarily involves its interaction with specific enzymes and receptors. It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various disease models. The precise molecular targets and pathways remain to be fully elucidated, but initial studies indicate potential for anticancer and antimicrobial activities .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity against malignant cells. The compound's ability to inhibit cell proliferation suggests a mechanism that may involve the modulation of signaling pathways associated with cancer growth .
Antimicrobial Activity
In addition to its anticancer effects, 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile has shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is necessary to determine the full spectrum of its antimicrobial efficacy and the mechanisms involved .
Case Studies
Several studies have explored the biological activity of 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile:
- Antitumor Activity : A study reported that this compound inhibited tumor growth in xenograft models, indicating its potential as an effective therapeutic agent against specific types of cancer .
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines (e.g., A549, ME-180), suggesting its utility in cancer treatment strategies .
- Mechanistic Insights : Research into the mechanism revealed that the compound might interfere with critical signaling pathways involved in cell survival and proliferation, further supporting its role as a potential anticancer drug .
Comparative Analysis
A comparison with similar compounds reveals that while other pyrazole derivatives exhibit some biological activities, 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile stands out due to its dual action as both an anticancer and antimicrobial agent. This unique profile can be attributed to its specific molecular structure, which enhances its reactivity and interaction with biological targets.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-(4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile | Moderate Anticancer | Enzyme Inhibition |
| 4-(4-methyl-1H-pyrazol-1-yl)-3-fluorobenzonitrile | Low Antimicrobial | Unknown |
| 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile | High Anticancer & Antimicrobial | Enzyme Inhibition |
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(4-chloro-1H-pyrazol-1-yl)-3-fluorobenzonitrile, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Intermediate preparation : Halogenation of pyrazole precursors (e.g., 4-chloro-1H-pyrazole) followed by coupling with fluorinated benzontrile derivatives.
- Optimization factors :
- Temperature : Controlled heating (60–100°C) to avoid side reactions like decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful removal to prevent impurities .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with ligand choice affecting yield .
Monitoring : Use thin-layer chromatography (TLC) to track intermediates and confirm completion .
Basic: Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine at C3, pyrazole at C4) via chemical shifts (e.g., δ ~150 ppm for nitrile carbon) .
- ¹⁹F NMR : Confirms fluorine substitution (δ ~-110 ppm for meta-fluorine) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 252.05) .
- HPLC : Assess purity (>98% for pharmacological studies) with reverse-phase C18 columns .
Advanced: How can X-ray crystallography and SHELX refinement resolve the compound’s molecular geometry?
Answer:
Single-crystal X-ray diffraction provides atomic-level structural insights:
- Data collection : Cool crystals to 100 K to minimize thermal motion. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
- Refinement with SHELXL :
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Orthorhombic | |
| Space group | Pca2₁ | |
| Unit cell (Å) | a=10.5189, b=8.1339, c=20.0009 | |
| R-factor | 0.038 |
Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?
Answer:
Discrepancies (e.g., NMR vs. X-ray bond lengths) require systematic validation:
Re-examine sample purity : Impurities (e.g., solvates) alter NMR signals but not crystal data .
Dynamic effects : NMR captures time-averaged conformations, while crystallography shows static structures. Use variable-temperature NMR to assess flexibility .
DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify outliers .
Multi-technique cross-validation : Pair XRD with IR/Raman spectroscopy to confirm functional groups .
Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound?
Answer:
SAR studies focus on modifying substituents to enhance bioactivity (e.g., kinase inhibition):
- Pyrazole ring modifications :
- Replace 4-Cl with electron-withdrawing groups (e.g., CF₃) to assess steric/electronic effects .
- Benzonitrile fluorination : Compare meta- vs. para-fluorine positions on target binding .
Experimental design : - In silico docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR) .
- Biological assays : Measure IC₅₀ values against cancer cell lines (e.g., HCT-116) to correlate structural changes with potency .
Advanced: How can researchers troubleshoot low yields in coupling reactions involving this compound?
Answer:
Low yields often stem from competing side reactions or catalyst deactivation:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
